N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C11H9BrFNS It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-bromothiophen-2-ylmethyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves a multi-step process. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of 5-bromothiophen-2-ylmethyl Bromide: The brominated thiophene is then reacted with formaldehyde and hydrobromic acid to form 5-bromothiophen-2-ylmethyl bromide.
Nucleophilic Substitution: The 5-bromothiophen-2-ylmethyl bromide is reacted with 3-fluoroaniline in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the aniline and thiophene rings.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-3-chloroaniline
- N-[(5-bromothiophen-2-yl)methyl]-3-methoxyaniline
- N-[(5-bromothiophen-2-yl)methyl]-3-nitroaniline
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline is unique due to the presence of both a bromothiophene and a fluoroaniline moiety. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9BrFNS |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-11-5-4-10(15-11)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2 |
InChI Key |
SNQQZWVQJZFUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
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